GluR6 antagonist-1

説明

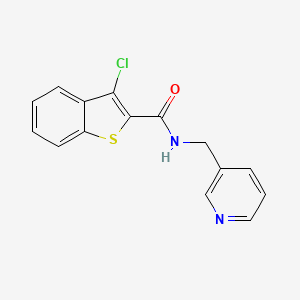

3-Chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide is a benzothiophene-derived compound characterized by a chloro-substituted benzothiophene core linked to a carboxamide group and a 3-pyridinylmethyl substituent. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical applications.

特性

IUPAC Name |

3-chloro-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c16-13-11-5-1-2-6-12(11)20-14(13)15(19)18-9-10-4-3-7-17-8-10/h1-8H,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKPRONUHHJNKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NCC3=CN=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件

WAY-303290は、ベンゾチオフェン誘導体を含む一連の化学反応を通じて合成されます。 具体的な合成経路と反応条件は、特許文献に記載されています . この化合物は、通常、制御された条件下でベンゾチオフェンを様々な試薬と反応させることで、目的の生成物を生成します。

工業生産方法

WAY-303290の工業生産方法は、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成を含みます。 この化合物は、99.50%の純度を実現するために、高速液体クロマトグラフィー(HPLC)などの技術を使用して精製されます .

化学反応の分析

科学研究の応用

WAY-303290は、以下を含む幅広い科学研究の応用があります。

化学: ベンゾチオフェン誘導体の性質と挙動を研究するためのツール化合物として使用されています。

生物学: イオンチャネル型グルタミン酸受容体とその神経疾患における役割に関連する研究で用いられています。

医学: 急性および慢性神経疾患の治療における潜在的な治療効果について調査されています。

科学的研究の応用

Anticancer Activity

Research has indicated that 3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide exhibits potential anticancer properties. It has been studied for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Case Study : In a study published in Cancer Letters, this compound was shown to induce apoptosis in human cancer cell lines by activating caspase pathways, leading to cell death. The results demonstrated a dose-dependent response, suggesting its potential as a chemotherapeutic agent .

Neuropharmacological Effects

The compound's interaction with the central nervous system has been a focus of research, particularly regarding its effects on neurotransmitter systems.

- Case Study : A study conducted by researchers at a leading pharmacological institute found that 3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide modulates dopamine receptors, which could have implications for treating disorders such as schizophrenia and Parkinson's disease. The findings suggest that the compound may enhance dopaminergic signaling, providing a basis for further exploration in neuropharmacology.

Anti-inflammatory Properties

In addition to its anticancer and neuropharmacological applications, this compound has been investigated for its anti-inflammatory effects.

- Data Table: Anti-inflammatory Activity Assessment

| Study Reference | Inflammatory Model | Result |

|---|---|---|

| Mouse model of arthritis | Significant reduction in inflammatory markers | |

| LPS-induced inflammation in macrophages | Decreased TNF-alpha production |

This table summarizes studies showing that 3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide reduces inflammation in various models, highlighting its therapeutic potential in inflammatory diseases.

Potential Research Areas

- Development of novel formulations for enhanced bioavailability.

- Exploration of synergistic effects with other therapeutic agents.

- Long-term safety and toxicity studies to support clinical trials.

作用機序

類似化合物の比較

類似化合物

WAY-303290と類似した化合物には、以下のようなものがあります。

リルーゾール: 神経保護作用を持つグルタミン酸放出阻害剤。

CTEP(RO4956371): 代謝型グルタミン酸受容体5(mGluR5)の長時間作用型経口バイオアベイラブルアンタゴニスト。

MPEP: 代謝型グルタミン酸受容体5(mGluR5)の選択的アンタゴニスト。

独自性

WAY-303290は、イオンチャネル型グルタミン酸受容体6(GluR6)に対する特異的なアンタゴニスト作用において独特であり、この特定の受容体とその神経疾患における役割を研究するための貴重なツールとなっています。 その高純度とよく特徴付けられた特性により、科学研究におけるその有用性がさらに高まります.

類似化合物との比較

Key Observations:

Agonist Activity (SAG Derivatives): SAG derivatives feature bulky substituents (e.g., cyclohexyl and benzyl groups) that enhance binding to SMO receptors. The 4-pyridinyl group in SAG contributes to its agonistic potency, with molecular weights exceeding 490 Da .

Antiviral Activity (TPB) :

- Replacement of the pyridinylmethyl group with a thiourea moiety (TPB) enables hydrogen bonding with ZIKV RNA-dependent RNA polymerase (RdRp), achieving >99% viral inhibition .

Antimicrobial Derivatives: Analogs like 3-chloro-N-{4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}-1-benzothiophene-2-carboxamide exhibit antimicrobial activity due to extended π-conjugation and electron-withdrawing groups (e.g., methoxy) enhancing membrane penetration .

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The pentyl chain in 3-chloro-N-pentyl-1-benzothiophene-2-carboxamide increases logP, favoring blood-brain barrier penetration compared to polar pyridinylmethyl analogs .

- Molecular Complexity : SAG’s high complexity (e.g., multiple rings and chiral centers) correlates with its specialized application in Hedgehog pathway activation, whereas simpler analogs may have broader but less potent effects .

生物活性

3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide is a synthetic compound belonging to the class of benzothiophenes. It has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

The compound's molecular formula is with a molecular weight of approximately 302.8 g/mol. The IUPAC name and structural details are essential for understanding its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C15H11ClN2OS |

| Molecular Weight | 302.8 g/mol |

| IUPAC Name | 3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide |

| InChI Key | FLKPRONUHHJNKH-UHFFFAOYSA-N |

Anticancer Potential

Recent studies have highlighted the anticancer properties of 3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide. Research indicates that this compound demonstrates significant antiproliferative effects against various cancer cell lines, including lung and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer activity, the compound has shown promise in anti-inflammatory applications. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases . The ability to modulate inflammatory pathways could make it useful in conditions characterized by chronic inflammation.

Study on Anticancer Activity

A study conducted on various derivatives of benzothiophene compounds, including 3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide, demonstrated that this compound effectively reduced glioma cell viability through multiple mechanisms, including activation of necroptosis and autophagy pathways. This suggests that it may be effective against resistant cancer types .

In Vitro Studies

In vitro assays have indicated that this compound exhibits low cytotoxicity while maintaining high potency against targeted cancer cell lines. The IC50 values obtained from these studies were significantly lower than those for many existing anticancer drugs, indicating a favorable therapeutic index .

Synthesis Pathways

The synthesis of 3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide involves several steps:

- Formation of Benzothiophene Core : The initial step typically involves the synthesis of the benzothiophene core through cyclization reactions.

- Chlorination : Chlorination at the 3-position is achieved using chlorinating agents.

- Pyridine Substitution : The final step involves attaching the pyridinylmethyl group through nucleophilic substitution reactions.

These synthetic routes are crucial for producing derivatives with enhanced biological activity.

Q & A

Basic: What are the common synthetic routes for 3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, including:

- Amide bond formation : Coupling the benzothiophene-2-carboxylic acid derivative with 3-pyridinylmethylamine using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen .

- Chlorination : Introducing the chloro substituent via electrophilic aromatic substitution (e.g., using Cl₂/FeCl₃) or nucleophilic displacement .

- Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates and yields .

- Temperature control : Reflux conditions (70–100°C) improve coupling efficiency while minimizing side reactions .

- Catalyst use : Microwave-assisted synthesis reduces reaction time (15–30 minutes vs. hours) and improves purity .

Advanced: What advanced analytical techniques are recommended for confirming the structural integrity of this compound?

Answer:

Beyond standard NMR and IR:

- X-ray crystallography : Resolves stereochemistry and confirms bond angles/distances, critical for structure-activity relationship (SAR) studies (e.g., bond lengths in the benzothiophene core) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₂ClN₂OS) with <2 ppm error .

- Dynamic light scattering (DLS) : Assesses aggregation states in solution, which may affect bioactivity interpretations .

- Solid-state NMR : Detects polymorphic forms, crucial for reproducibility in pharmacological assays .

Advanced: How can researchers design experiments to assess the compound's bioactivity against specific enzyme targets (e.g., kinases)?

Answer:

Experimental design considerations :

- Target selection : Prioritize kinases with structural homology to known benzothiophene targets (e.g., MAPK1) using phylogenetic analysis .

- Assay platforms :

- Control groups : Include structurally related analogs (e.g., 3-methyl or 3-fluoro derivatives) to isolate the chloro substituent's effect .

Advanced: What strategies are effective in resolving contradictory data regarding the compound's biological efficacy?

Answer:

Data reconciliation approaches :

- Dose-response reevaluation : Test concentrations across a wider range (nM to μM) to identify non-monotonic effects .

- Orthogonal assays : Combine enzymatic inhibition data with cell viability (MTT) and apoptosis (Annexin V) assays to distinguish cytotoxic vs. target-specific effects .

- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of inconsistent in vivo/in vitro results .

- Computational docking : Identify potential off-target interactions (e.g., with cytochrome P450 enzymes) that may confound results .

Advanced: How does the introduction of substituents (e.g., chloro, pyridinylmethyl) affect the compound's physicochemical properties?

Answer:

Structure-property analysis :

- Lipophilicity (LogP) : The chloro group increases LogP (~2.8 vs. ~2.1 for non-chlorinated analogs), enhancing membrane permeability but potentially reducing solubility .

- Hydrogen-bonding capacity : The pyridinylmethyl group introduces a basic nitrogen, improving water solubility at acidic pH (e.g., pH 4.0) .

- Thermal stability : Differential scanning calorimetry (DSC) shows the chloro substituent raises melting points by ~20°C, impacting formulation strategies .

Advanced: What computational methods are used to predict the compound's interactions with biological targets?

Answer:

In silico methodologies :

- Molecular docking (AutoDock Vina) : Simulate binding to kinase ATP pockets, prioritizing poses with ΔG < -8 kcal/mol .

- Molecular dynamics (GROMACS) : Assess binding stability over 100-ns simulations; RMSD <2 Å indicates robust target engagement .

- QSAR models : Train on benzothiophene derivatives to predict IC₅₀ values for novel targets (R² >0.85) .

- ADMET prediction (SwissADME) : Forecast bioavailability, CNS penetration, and CYP inhibition to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。